molecular formula C6H4F3NOS B2596118 5-(Trifluoromethyl)furan-2-carbothioamide CAS No. 2172183-55-8

5-(Trifluoromethyl)furan-2-carbothioamide

Cat. No.: B2596118
CAS No.: 2172183-55-8
M. Wt: 195.16
InChI Key: BMILMYCMFDBYLW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-carbothioamide is a chemical compound with the molecular formula C6H4F3NOS and a molecular weight of 195.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a carbothioamide group

Preparation Methods

The synthesis of 5-(Trifluoromethyl)furan-2-carbothioamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonium thiocyanate to yield the desired carbothioamide product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

5-(Trifluoromethyl)furan-2-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(Trifluoromethyl)furan-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The furan ring and carbothioamide group also contribute to the compound’s overall bioactivity by participating in various chemical interactions within the biological system.

Comparison with Similar Compounds

5-(Trifluoromethyl)furan-2-carbothioamide can be compared with other similar compounds, such as:

    5-(Trifluoromethyl)furan-2-carboxylic acid: This compound lacks the carbothioamide group and has different chemical properties and applications.

    5-(Trifluoromethyl)thiophene-2-carbothioamide:

    5-(Trifluoromethyl)benzothiazole-2-carbothioamide: This compound contains a benzothiazole ring, which imparts unique properties compared to the furan-based compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

5-(trifluoromethyl)furan-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)4-2-1-3(11-4)5(10)12/h1-2H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILMYCMFDBYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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